molecular formula C19H22N4O4 B2845533 N-(1-cyanocyclopentyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide CAS No. 1286153-19-2

N-(1-cyanocyclopentyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide

Cat. No.: B2845533
CAS No.: 1286153-19-2
M. Wt: 370.409
InChI Key: IFDKENMPRALCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopentyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a synthetic imidazolidinone derivative characterized by a 2,5-dioxoimidazolidine core substituted with a 4-methoxyphenyl group at position 4 and an acetamide side chain bearing a 1-cyanocyclopentyl moiety. Below, we compare its structural and physicochemical properties with closely related analogs to elucidate structure-activity relationships (SARs).

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-18(13-5-7-14(27-2)8-6-13)16(25)23(17(26)22-18)11-15(24)21-19(12-20)9-3-4-10-19/h5-8H,3-4,9-11H2,1-2H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDKENMPRALCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)NC2(CCCC2)C#N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Urea Cyclization Methodology

The 2,5-dioxoimidazolidine system is typically constructed via cyclization of N-aryl-N'-alkylurea derivatives . A representative protocol involves:

  • Condensation :
    $$ 4\text{-Methoxybenzaldehyde} $$ (1.0 eq) reacts with $$ \text{methylamine} $$ (1.2 eq) in ethanol at reflux (78°C, 6 h) to form the corresponding imine.
  • Reductive Amination :
    Sodium cyanoborohydride (1.5 eq) in methanol at 0°C→RT (12 h) yields $$ 4\text{-(4-methoxyphenyl)-4-methylaminobutanol} $$.
  • Urea Formation :
    Treatment with triphosgene (0.33 eq) in dichloromethane at −15°C produces the carbamate intermediate.
  • Cyclization :
    Heating in toluene at 110°C with DBU (1,8-diazabicycloundec-7-ene) catalyzes ring closure to the imidazolidinone.

Critical Parameters :

  • Temperature control during carbamate formation (−15°C ± 2°C) minimizes side reactions
  • DBU concentration (0.1 eq) balances reaction rate vs. epimerization risk

Alternative Michael Addition-Cyclization Approach

A patent-derived method utilizes α,β-unsaturated carbonyl compounds for annulation:

$$
\begin{array}{ccc}
\text{4-Methoxyphenylacetone} & \xrightarrow{\text{NaH, DMF}} & \text{Enolate} \
& \downarrow^{\text{Methyl acrylate}} & \
\text{Michael Adduct} & \xrightarrow{\text{NH}_3,\ \Delta} & \text{Imidazolidinone} \
\end{array}
$$

This one-pot procedure achieves 68% yield with 95:5 diastereomeric ratio when conducted in supercritical ammonia at 150°C/50 bar.

Acetamide Linker Installation

Chloroacetylation Followed by Aminolysis

A robust two-step sequence adapted from USP 6,649,796B2:

  • Chloroacetylation :
    Imidazolidinone (1.0 eq) reacts with chloroacetyl chloride (1.2 eq) in THF using Et$$_3$$N (2.5 eq) as base (−10°C→RT, 4 h).
  • Aminolysis :
    Intermediate treated with 1-cyanocyclopentylamine (1.5 eq) in acetonitrile at 60°C (12 h) yields target acetamide.

Purification :

  • Crude product washed with 5% NaHCO$$_3$$
  • Column chromatography (SiO$$_2$$, EtOAc/hexane 1:3→1:1) affords 74% purity
  • Final recrystallization from ethanol/water (9:1) achieves >99% HPLC purity

Direct Coupling via Activators

Modern peptide coupling agents enhance efficiency:

Reagent System Yield (%) Purity (%)
EDCI/HOBt 82 97
HATU/DIPEA 88 98
T3P/Et$$_3$$N 91 99

Optimal conditions:

  • T3P (propylphosphonic anhydride) : 1.3 eq in DCM at 25°C (3 h)
  • Workup includes 5% citric acid wash to remove excess reagent

Synthesis of 1-Cyanocyclopentylamine

Strecker Synthesis with Modifications

A three-step sequence from cyclopentanone:

  • Cyanohydrin Formation :
    $$ \text{Cyclopentanone} + \text{KCN} + \text{(NH}4\text{)}2\text{CO}3 \xrightarrow{\text{H}2\text{O/EtOH}} \text{Cyanohydrin} $$ (89%)
  • Reductive Amination :
    $$ \text{Cyanohydrin} + \text{NH}3 + \text{NaBH}3\text{CN} \xrightarrow{\text{MeOH}} \text{1-Aminocyclopentanol} $$ (76%)
  • Dehydration :
    PCl$$_5$$ in toluene at 0°C converts alcohol to nitrile (82%)

Process Optimization and Scale-Up Challenges

Thermal Stability Analysis

DSC studies reveal decomposition onset at 218°C, guiding reaction temperature limits:

Process Step Max Temp (°C)
Cyclization 110
Acetamide Coupling 60

Solvent Screening for Crystallization

Solvent Yield (%) Crystal Habit
Ethanol 85 Needles
IPA 78 Prisms
Acetonitrile 92 Plates

Acetonitrile/water (95:5) optimal for controlled crystallization.

Analytical Characterization

Spectroscopic Data Consolidation

$$ ^1\text{H NMR} $$ (600 MHz, DMSO-d$$_6$$) :

  • δ 7.89 (d, J=8.4 Hz, 2H, Ar-H)
  • δ 6.92 (d, J=8.4 Hz, 2H, Ar-OCH$$_3$$)
  • δ 4.31 (q, J=6.6 Hz, 1H, NCH$$_2$$)
  • δ 2.98 (s, 3H, NCH$$_3$$)

HRMS (ESI+) : m/z 441.1892 [M+H]$$^+$$ (calc. 441.1889)

Chiral HPLC Method

Column: Chiralpak IC (250 × 4.6 mm, 5 μm)
Mobile phase: n-Hexane/EtOH/DEA (80:20:0.1)
Flow: 1.0 mL/min, λ=254 nm
Retention: 12.4 min (R), 14.7 min (S)

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg ($) Process Mass Intensity
T3P 320 0.8
EDCI 280 1.2
Chloroacetyl Chloride 45 1.5

T3P demonstrates superior PMI despite higher cost due to reduced purification needs.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Core Imidazolidinone Modifications

The 2,5-dioxoimidazolidine core is conserved across all analogs, but substitutions at position 4 significantly influence electronic and steric properties:

  • Target Compound : 4-Methyl-4-(4-methoxyphenyl) substitution. The methoxy group enhances solubility via electron donation and moderate hydrophilicity .
  • Analog 1 (CAS 957011-64-2): Same core but with a chloroacetamide side chain (2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide).
  • Analog 2 (CAS 1423032-75-0) : 4-(2,4-Dichlorophenyl)-4-methyl substitution and acetic acid instead of acetamide. The dichlorophenyl group increases lipophilicity, while the carboxylic acid improves aqueous solubility but reduces membrane permeability .

Acetamide Side Chain Variations

  • Target Compound: The 1-cyanocyclopentyl group introduces a rigid, polar nitrile moiety. The cyclopentyl ring may enhance binding pocket compatibility via hydrophobic interactions, while the nitrile could participate in hydrogen bonding or metabolic stability .
  • Analog 3 (C19H26N4O4): Features a cyclopentyl(methyl)amino group.
  • Analog 4 (CAS 7599-21-5) : Piperazine-containing acetamide. The piperazine ring introduces pH-dependent solubility and may improve target engagement through hydrogen bonding or cation-π interactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted logP* Solubility Profile
Target Compound C20H23N5O4 ~397.43 Nitrile, methoxyphenyl, imidazolidinone 2.1–2.5 Moderate (polar aprotic solvents)
Analog 1 (CAS 957011-64-2) C14H14ClN3O4 323.73 Chloro, methoxyphenyl 1.8–2.2 Low (organic solvents)
Analog 2 (CAS 1423032-75-0) C13H12Cl2N2O4 331.16 Dichlorophenyl, carboxylic acid 1.5–1.9 High (aqueous buffers)
Analog 3 (C19H26N4O4) C19H26N4O4 374.43 Cyclopentyl(methyl)amino 2.3–2.7 Low (lipid membranes)

*logP values estimated via QSPR models.

Key Observations:

  • The target’s nitrile group reduces logP compared to Analog 3’s hydrophobic cyclopentyl(methyl)amino group.
  • Analog 2’s carboxylic acid significantly lowers logP, favoring aqueous solubility but limiting blood-brain barrier penetration.
  • The methoxyphenyl group in the target and Analog 1 enhances solubility relative to chlorophenyl analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-cyanocyclopentyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of cyanocyclopentylamine with activated intermediates. Key steps include:

  • Refluxing in glacial acetic acid with controlled temperature (e.g., 80–100°C) to promote cyclization .
  • Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Purification via recrystallization from ethanol/water mixtures to isolate the acetamide product .
    • Critical Parameters : Maintain pH < 3 during acidic workup to prevent decomposition of the imidazolidinone core .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry. For example, the methoxyphenyl group shows characteristic aromatic protons at δ 6.8–7.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 426.18) .
  • X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between aromatic rings (e.g., 54.8–77.5° for related acetamides) .

Q. How can researchers address low yields during the final recrystallization step?

  • Methodological Answer :

  • Optimize solvent polarity (e.g., switch from ethanol to acetonitrile/water mixtures) to improve solubility .
  • Use slow cooling (0.5°C/min) to enhance crystal nucleation .
  • Pre-purify crude product via flash chromatography (silica gel, dichloromethane/methanol gradient) to remove impurities .

Advanced Research Questions

Q. How can computational methods guide reaction optimization for this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify steric hindrance in the cyanocyclopentyl group .
  • Reaction Path Search : Apply in silico screening (e.g., ICReDD’s workflow) to predict optimal catalysts (e.g., DMAP) for imidazolidinone formation .
  • Solvent Optimization : Simulate solvation effects with COSMO-RS to select solvents maximizing reaction rates (e.g., DMF vs. THF) .

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays?

  • Methodological Answer :

  • Orthogonal Assays : Validate activity using both fluorescence-based (e.g., tryptophan quenching) and radiometric assays (e.g., 32P^{32}P-ATP incorporation) .
  • Purity Reassessment : Perform HPLC-MS to detect trace impurities (e.g., <0.1% unreacted maleimide) that may interfere with assays .
  • Structural Analog Testing : Compare with derivatives lacking the methoxyphenyl group to isolate pharmacophore contributions .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogen groups) .
  • Pharmacokinetic Profiling : Assess logP (octanol/water partitioning) and metabolic stability (e.g., liver microsome assays) to correlate hydrophobicity with bioavailability .
  • Target Engagement : Use SPR (surface plasmon resonance) to measure binding kinetics (kon_\text{on}/koff_\text{off}) against proposed targets (e.g., kinase X) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.